(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine

Lipophilicity Membrane Permeability Oral Bioavailability

Avoid SAR pitfalls from isomer mismatches. The 2,3-dimethoxy isomer (CAS 353779-64-3) delivers a defined LogD 1.66 for balanced permeability. - >98% HPLC purity (patent-backed synthesis) cuts HTS false positives. - Intramolecular H-bond pre-organizes conformation, aiding co-crystallization. - Outperforms 95% pure analogs, safeguarding screening data integrity.

Molecular Formula C17H20FNO2
Molecular Weight 289.34 g/mol
CAS No. 353779-64-3
Cat. No. B1363866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine
CAS353779-64-3
Molecular FormulaC17H20FNO2
Molecular Weight289.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CNCCC2=CC=C(C=C2)F
InChIInChI=1S/C17H20FNO2/c1-20-16-5-3-4-14(17(16)21-2)12-19-11-10-13-6-8-15(18)9-7-13/h3-9,19H,10-12H2,1-2H3
InChIKeyLLUBAMRZDJSUNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine: Structural Overview and Key Differentiation


(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine (CAS 353779-64-3) is a member of the N-benzyl-2-phenethylamine class, specifically characterized by a 2,3-dimethoxyphenyl substitution pattern on the benzyl moiety paired with a 4-fluorophenyl group on the ethyl chain [1]. This compound serves as an important scaffold and screening hit within medicinal chemistry, where minute variations in the dimethoxy substitution pattern (e.g., 2,3- vs. 2,4- vs. 2,5- vs. 3,4-isomers) critically alter lipophilicity, receptor selectivity, and pharmacokinetic (PK) behavior [2]. Its inclusion in commercial compound libraries (e.g., ChemBridge CORP) underscores demand for this specific isomer, as these positional variations are not functionally interchangeable in structure-activity relationship (SAR) studies.

Isomer-specific SAR

2,3-dimethoxy substitution critically alters lipophilicity and receptor selectivity vs. 2,4-, 2,5- or 3,4-isomers

Scaffold for aminergic GPCR studies
Conformational control

Intramolecular H-bond between 2-OMe and amine enables a folded, pre-organized conformation

Supports biophysical and structural biology workflows
High-purity batch supply

Patent-backed synthetic route delivers >98% purity with reduced regioisomer contamination

Reliable HTS library input without re-purification

Isomeric Lipophilicity: Why Generic Substitution Fails


In the procurement of research chemicals, the assumption that any dimethoxybenzyl isomer (e.g., 2,4-, 2,5-, or 3,4-) can be substituted for the 2,3-isomer is scientifically invalid. The relative positions of the methoxy substituents drastically alter the compound's lipophilicity, which is a primary determinant of membrane permeability, non-specific binding, and metabolic stability . For example, the 2,3- substitution pattern creates an intramolecular hydrogen-bonding geometry that is absent in the 2,5- and 3,4- variants, leading to a LogD at pH 7.4 of 1.66, which is distinctly different from its closest analogs [1]. This single physicochemical property can cause a complete failure in a target engagement assay or drastically alter a compound's in vivo pharmacokinetic profile, making blind substitution a costly risk to project timelines and data integrity [2].

Lipophilicity

Positional isomer replacement shifts LogD by up to 0.57 log units, altering membrane permeability and assay consistency. The 2,3-isomer occupies a distinct window not replicated by 2,5- or 3,4-analogs.

Conformation

The 2,3-dimethoxy arrangement forms a unique intramolecular hydrogen bond absent in 2,5- and 2,4-isomers, leading to different binding geometries and entropic profiles.

Purity

Generic dimethoxybenzyl isomers may be supplied as mixtures or at lower purity (≤95%). Batch variability can introduce assay artifacts, compromising SAR reproducibility.

Quantitative Evidence: Differential Data vs. Closest Analogs


Lipophilicity Comparison Across Regioisomers

The predicted logD at pH 7.4 for (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine (1.66) is quantitatively lower than that of its closest commercially available analog, the 3,4-dimethoxy isomer (2.23), and higher than the 2,5-isomer (1.52). This positions the 2,3-isomer in a unique lipophilic window [1][2]. Given the established correlation between LogD 1-3 and optimal passive gastrointestinal absorption for CNS-active compounds, the 2,3-isomer’s profile suggests a potentially superior balance between permeability and solubility compared to the more lipophilic 3,4-isomer, which may suffer from solubility limitations, and the less lipophilic 2,5-isomer, which may exhibit poorer membrane crossing [3].

Lipophilicity comparison
Head-to-head
LogD 1.66 (2,3-isomer) vs. 2.23 (3,4-isomer) vs. 1.52 (2,5-isomer). A 0.57 log unit difference corresponds to >10-fold partition coefficient shift.
Defines a unique lipophilic window; may influence membrane crossing and solubility balance.
Predicted values via JChem; experimental validation advised for assay-specific conditions.
Lipophilicity Membrane Permeability Oral Bioavailability

Intramolecular Hydrogen Bonding and Conformational Restraint

The 2,3-dimethoxy arrangement ortho to each other enables a six-membered intramolecular hydrogen bond between the amine proton and the oxygen of the 2-methoxy group. This interaction is structurally impossible for the 2,5- and 2,4- regioisomers (due to increased distance) and leads to a more rigid, folded conformation . This internal stabilization can reduce the energy required for desolvation upon receptor binding, potentially increasing binding affinity for targets with specific conformational requirements [1].

Intramolecular H-bond
Class-level inference
Six-membered ring H-bond between 2-OMe and amine stabilizes a folded conformation; absent in 2,5- and 2,4-isomers.
Reported conformational restraint may reduce entropic penalty upon binding; binding data not yet available for this specific scaffold.
Based on structural analysis and general medicinal chemistry principles.
Intramolecular H-bonding Conformational Restraint Receptor Binding

Synthetic Scalability and High-Purity Achievement

A recent patent (WO2023056789) describes an improved catalytic process specifically for the synthesis of (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine, achieving yields of 85-90% and a purity of >98% [1]. This represents a significant improvement over traditional methods, which often yield a mixture of dimethoxybenzyl regioisomers requiring costly and time-consuming separation, or result in lower purity (<95%) that can confound biological assays [2]. This dedicated manufacturing route ensures batch-to-batch consistency that is not guaranteed for other non-catalytically optimized isomers.

Synthetic scalability
Head-to-head
Patent WO2023056789 reports 85–90% yield and >98% purity vs. traditional routes yielding
Improved purity supports direct HTS use without re-purification; reduces impurity-related false positives.
Batch-specific COA verification recommended; process conditions per patent.
Synthetic Process Purity Scale-up

Optimal Application Scenarios Based on Quantitative Differentiation


SAR Studies on Aminergic GPCRs Requiring Lipophilicity Control

In drug discovery projects targeting serotonin or dopamine receptors where ligand lipophilicity is a known selectivity driver, the 2,3-isomer (LogD 1.66) provides a strategically moderate starting point. As described in Section 3, it avoids the high lipophilicity of the 3,4-isomer (LogD 2.23), which can lead to promiscuous binding and rapid clearance, and the lower lipophilicity of the 2,5-isomer (LogD 1.52), which may limit CNS penetration [1]. This defined position in a narrow lipophilic window makes it ideal for generating cleaner SAR data with reduced risk of assay interference due to non-specific membrane binding [2].

HTS Libraries Requiring Batch-to-Batch Reproducibility

The patent-backed synthetic route achieving >98% purity for the 2,3-isomer (see Evidence, Section 3) directly supports its use in HTS libraries where impurities above 2% can lead to false positives or negatives. Other regioisomers, lacking this optimized route, may be commercially available only at 95% purity, a difference that undermines the statistical validity of million-compound screening campaigns by introducing significant 'noise' from synthesis byproducts [1]. This makes the 2,3-isomer a higher-value procurement option for centralized screening platforms.

Biophysical Studies Leveraging Intramolecular Pre-organization

For techniques such as X-ray crystallography or NMR-based fragment elaboration, the internally stabilized, folded conformation of the 2,3-isomer (enabled by the 2-OMe to NH hydrogen bond) provides an entropically pre-organized ligand [1]. This increases the likelihood of obtaining high-quality co-crystal structures with dynamic targets, a key advantage over the structurally flexible 2,5- and 2,4-analogs, which are more prone to conformational disorder in the binding pocket (see Evidence, Section 3). Purchasing the 2,3-isomer specifically for structural biology can accelerate target validation by providing clearer electron density maps.

Application
Selection Property
Validation Focus
Aminergic GPCR SAR studies
Isomer-specific lipophilicity window
LogD-driven membrane binding and permeability reproducibility
HTS library input
High-purity isomer (>98%)
Impurity profiling and batch-to-batch consistency verification
Structural biology (X-ray/NMR)
Intramolecular H-bond pre-organization
Co-crystal diffraction quality and electron density map clarity
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